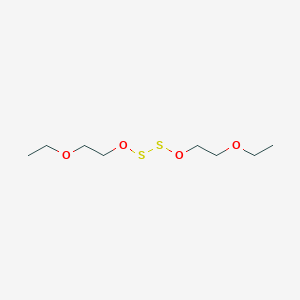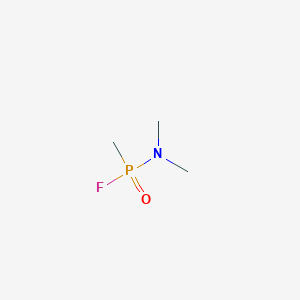
Phosphonamidic fluoride, trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonamidic fluoride, trimethyl- is an organophosphorus compound with the molecular formula C3H9FNOP. It consists of 9 hydrogen atoms, 3 carbon atoms, 1 nitrogen atom, 1 oxygen atom, 1 phosphorus atom, and 1 fluorine atom
Métodos De Preparación
Phosphonamidic fluoride, trimethyl- can be synthesized through several methods. One common approach involves the Staudinger reaction, where unprotected azido-peptides react with silylated phosphinic acids and esters on a solid support. This method offers a straightforward, acid-free entry to different phosphonamidate peptide esters or acids under mild conditions, resulting in high purity and yield . Another method involves nucleophilic substitution at phosphorus (V), where phosphonochloridates react with side-chain protected amino acids or peptides under harsh conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production.
Análisis De Reacciones Químicas
Phosphonamidic fluoride, trimethyl- undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, it reacts with nucleophiles such as amines and alcohols to form corresponding phosphonamidate derivatives . Oxidation reactions can convert phosphonamidic fluoride, trimethyl- into its oxidized forms, while reduction reactions can yield reduced phosphonamidate compounds. Common reagents used in these reactions include silylated phosphinic acids, esters, and phosphonochloridates . Major products formed from these reactions are phosphonamidate peptides and other organophosphorus compounds.
Aplicaciones Científicas De Investigación
Phosphonamidic fluoride, trimethyl- has numerous scientific research applications. In chemistry, it is used in the synthesis of phosphonamidate peptides, which are valuable in asymmetric catalysis and bioorganic research . In biology and medicine, phosphonamidate peptides are promising protease inhibitors and are used to develop protocols for probing different proteases . These compounds are also targets for drug discovery, particularly for diseases like HIV . Additionally, phosphonamidic fluoride, trimethyl- is used in industrial applications, including the production of fluorinated compounds and materials.
Mecanismo De Acción
The mechanism of action of phosphonamidic fluoride, trimethyl- involves its interaction with molecular targets through nucleophilic substitution and other reactions. The compound’s phosphorus atom forms covalent bonds with nucleophiles, leading to the formation of phosphonamidate derivatives . These derivatives can mimic the transition state during peptide bond cleavage by proteases, thereby inhibiting protease activity . The pathways involved in these reactions include nucleophilic attack on the phosphorus atom and subsequent bond formation or cleavage.
Comparación Con Compuestos Similares
Phosphonamidic fluoride, trimethyl- is similar to other phosphonamidates and phosphoramidates, which also contain phosphorus-nitrogen bonds. it is unique due to its specific molecular structure and reactivity. Similar compounds include phosphonamidate peptides, phosphoramidates, and other organophosphorus compounds . These compounds share similar synthetic routes and applications but differ in their specific chemical properties and reactivity.
Propiedades
Número CAS |
661-60-9 |
|---|---|
Fórmula molecular |
C3H9FNOP |
Peso molecular |
125.08 g/mol |
Nombre IUPAC |
N-[fluoro(methyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C3H9FNOP/c1-5(2)7(3,4)6/h1-3H3 |
Clave InChI |
CZUWBNJRFOZULJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)P(=O)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


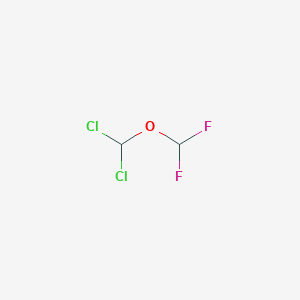




![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
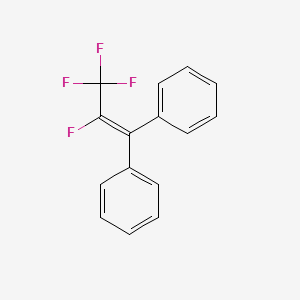
![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
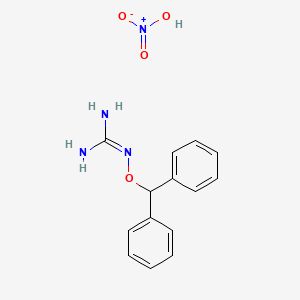
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
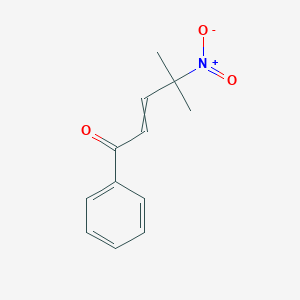
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)
